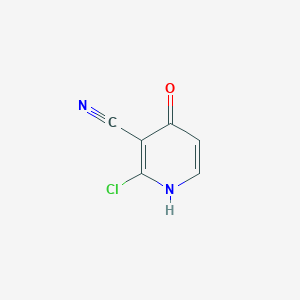

2-Chloro-4-hydroxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-4(3-8)5(10)1-2-9-6/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNTUZCAVDQLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Heterocyclic Pyridine Chemistry

Halogenated heterocyclic pyridines are a cornerstone of organic synthesis, prized for the reactivity imparted by the halogen substituent. The presence of a halogen atom on the electron-deficient pyridine (B92270) ring makes the carbon to which it is attached susceptible to nucleophilic substitution, a fundamental reaction for building molecular complexity. The position of the halogen is critical; atoms at the 2- and 4-positions are generally more reactive towards nucleophilic attack due to the electronic influence of the ring nitrogen. google.com

The synthesis of chlorinated pyridines often involves the use of potent chlorinating agents like phosphorus oxychloride or thionyl chloride to replace hydroxyl or other groups. orgsyn.orggoogle.com For instance, the preparation of the related compound 2-chloronicotinonitrile can be achieved from nicotinamide-1-oxide using phosphorus pentachloride and phosphorus oxychloride. orgsyn.org Another common route is the Sandmeyer reaction starting from an appropriate aminopyridine. orgsyn.org

Furthermore, the chemistry of hydroxypyridines, such as the parent structure of the title compound, is characterized by keto-enol tautomerism. The 4-hydroxy form of the pyridine ring exists in equilibrium with its tautomer, a pyridin-4-one. nih.govresearchgate.net This duality influences its reactivity, as the molecule can act as either an oxygen or a nitrogen nucleophile depending on the reactants and conditions. researchgate.net This inherent chemical behavior is a key consideration in the reactions and applications of its derivatives.

Significance As a Versatile Synthetic Scaffold and Intermediate

2-Chloro-4-hydroxynicotinonitrile is recognized for its potential as a versatile synthetic scaffold. A scaffold in this context is a core molecular framework upon which more complex structures can be systematically built. The value of this compound lies in its trifunctional nature, possessing a chloro group, a hydroxyl group, and a nitrile group, each offering a handle for distinct chemical transformations.

The chloro group at the 2-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups (e.g., amines, alkoxides, thiols). The hydroxyl group at the 4-position can be alkylated, acylated, or otherwise modified. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.

This multifunctionality makes compounds like this compound valuable as key intermediates in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The strategic, sequential reaction of its different functional groups allows chemists to construct elaborate molecular architectures with a high degree of control. Related halogenated and hydroxylated pyridine (B92270) cores are integral to the synthesis of various biologically active agents. nih.govpsu.edu

Overview of Research Trajectories on 2 Chloro 4 Hydroxynicotinonitrile

Established Synthetic Pathways and Precursors

Established methods for the synthesis of this compound rely on well-understood chemical transformations. These pathways often utilize readily available starting materials and provide reliable access to the target compound.

Nucleophilic Substitution Approaches (e.g., from 3-cyano-2,4-dichloropyridine)

A primary route to this compound involves the selective nucleophilic substitution of a chlorine atom in a di-chlorinated pyridine precursor. Specifically, starting with 3-cyano-2,4-dichloropyridine, the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is a key aspect of this synthetic strategy.

The reaction proceeds by treating 3-cyano-2,4-dichloropyridine with a hydroxide (B78521) source, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, displacing the chloride at the C-4 position to form the corresponding 4-hydroxy derivative. The chlorine atom at the C-2 position remains intact due to its lower reactivity, thus yielding this compound. The reactivity of the chlorine atom in 2-chloro-3-cyanopyridines allows for its ready replacement by various nucleophiles. consensus.app

A general representation of this reaction is as follows:

Precursor: 3-cyano-2,4-dichloropyridine

Reagent: Sodium Hydroxide (NaOH) or other suitable hydroxide source

Product: this compound

This method is advantageous due to the directness of the transformation and the commercial availability of the dichlorinated precursor.

Cyclization Reactions Leading to the Nicotinonitrile Core (e.g., from chalcone (B49325) derivatives with malononitrile (B47326) or ethyl cyanoacetate)

The construction of the pyridone ring, a tautomeric form of the hydroxypyridine, can be achieved through cyclization reactions. Chalcones, or α,β-unsaturated ketones, serve as versatile starting materials for the synthesis of various heterocyclic compounds. nih.govnih.gov In this approach, a suitably substituted chalcone derivative is reacted with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a base.

The reaction mechanism involves an initial Michael addition of the active methylene compound to the chalcone, followed by an intramolecular cyclization and subsequent aromatization (often through dehydration or dehydrogenation) to form the substituted pyridone ring. For the synthesis of this compound, this would typically involve a multi-step process where the chloro and cyano functionalities are introduced either on the initial reactants or in subsequent steps after the formation of the core ring structure. For instance, a chalcone can undergo a cyclo-condensation reaction with hydrazine (B178648) derivatives to yield pyrazoline derivatives. nih.gov

While this method offers a high degree of flexibility in accessing a wide range of substituted pyridines, the synthesis of the specific target compound, this compound, via this route is less direct compared to the nucleophilic substitution approach and may require more extensive synthetic planning and execution.

Mitsunobu Reaction in this compound Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and, relevantly, for the formation of C-N bonds. organic-chemistry.orgnih.gov This reaction proceeds with an inversion of stereochemistry at the alcohol carbon. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (which should be acidic), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

In the context of synthesizing this compound, the Mitsunobu reaction could be envisioned to introduce the hydroxyl group at the C-4 position of a pre-existing 2-chloronicotinonitrile framework, although this is a less conventional application. A more plausible, albeit indirect, application would be in the synthesis of a precursor where an alcohol functionality is converted to another group that facilitates the formation of the target molecule.

A general mechanism for the Mitsunobu reaction involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile. organic-chemistry.orgyoutube.com While a direct synthesis of this compound using this method is not prominently described, the versatility of the Mitsunobu reaction makes it a relevant tool in the broader synthetic chemist's arsenal (B13267) for accessing complex heterocyclic structures. nih.gov

Exploration of Novel and Green Synthesis Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes, are increasingly being applied to the synthesis of fine chemicals. researchgate.netmdpi.com

For the synthesis of this compound, novel and greener protocols could involve:

Catalytic Approaches: Utilizing transition metal catalysts to facilitate the hydroxylation of a 2-chloro-4-halonicotinonitrile precursor under milder conditions, potentially avoiding the use of stoichiometric amounts of strong bases.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially increase yields and purity.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the general trends in synthetic chemistry suggest that these are promising areas for future research and development.

Mechanistic Studies of this compound Formation Reactions

The formation of this compound, particularly through the nucleophilic aromatic substitution pathway, proceeds via a well-established mechanism. The key steps are:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbon atom at the 4-position of the 3-cyano-2,4-dichloropyridine ring. This position is electronically deficient due to the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyridine ring and the cyano group.

Departure of the Leaving Group: The chloride ion at the 4-position is expelled from the Meisenheimer complex, leading to the restoration of the aromaticity of the pyridine ring and the formation of the final product, this compound.

The regioselectivity of this reaction, favoring substitution at the 4-position over the 2-position, can be attributed to the greater activation of the 4-position by the para-cyano group and the nitrogen atom in the ring.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial in the synthesis of polysubstituted heterocyclic compounds like this compound.

Regioselectivity: As discussed in the context of nucleophilic substitution, the inherent electronic properties of the starting material, 3-cyano-2,4-dichloropyridine, direct the incoming nucleophile to the 4-position. This is a classic example of regiocontrol in aromatic substitution reactions.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, the key chemoselective challenge is the selective reaction at the C-4 chloro group while leaving the C-2 chloro group and the cyano group intact. This is successfully achieved under the conditions of nucleophilic aromatic substitution with a hydroxide source.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity at the different positions is influenced by the electronic effects of the existing substituents.

Reactivity at the Chloro Position

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide range of functional groups. While specific studies detailing extensive nucleophilic substitution reactions directly on this compound are not broadly available in the public domain, the reactivity can be inferred from the behavior of closely related 2-chloropyridine (B119429) derivatives. For instance, in analogous systems, the chloro group can be displaced by amines, alkoxides, and thiolates under appropriate conditions, typically requiring heat or base catalysis. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C2 position for such substitutions.

Reactivity at the Hydroxyl Position

The hydroxyl group at the C4 position is generally a poor leaving group in nucleophilic aromatic substitution reactions. Its direct displacement is not a common transformation. However, its presence influences the electronic properties of the ring and can be a site for other reactions as detailed in section 3.4.

Transformations Involving the Nitrile Functionality

The nitrile group (-CN) is a valuable functional group that can undergo several important transformations, providing access to other key functionalities such as carboxylic acids and amines.

The hydrolysis of nitriles can be carried out under either acidic or basic conditions to yield carboxylic acids. youtube.com In the case of this compound, acidic hydrolysis, typically by heating with a dilute acid like hydrochloric acid, would be expected to convert the nitrile group to a carboxylic acid, yielding 2-chloro-4-hydroxynicotinic acid. youtube.com Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide followed by acidification, would also lead to the same carboxylic acid product. youtube.com

Furthermore, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. semanticscholar.org This would convert this compound into (4-amino-2-chloropyridin-3-yl)methanol.

Electrophilic Substitution Reactions on the Nicotinonitrile System

Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult. The pyridine nitrogen atom and the electron-withdrawing chloro and nitrile groups deactivate the ring towards attack by electrophiles. researchgate.net Reactions such as nitration or halogenation typically require harsh conditions and may lead to a mixture of products or no reaction at all. researchgate.netresearchgate.net For instance, nitration of the related 2-chloropyridine requires oxidation to the N-oxide to activate the ring, followed by nitration and subsequent reduction. researchgate.net There is no specific literature available detailing successful electrophilic substitution reactions directly on this compound.

Derivatization via the Hydroxyl Group

The hydroxyl group at the C4 position offers a prime site for derivatization. One of the most notable reactions is the Mitsunobu reaction. researchgate.netmasterorganicchemistry.comyoutube.com This reaction allows for the conversion of the hydroxyl group into an alkoxy group under mild conditions. Specifically, this compound can be reacted with a variety of alcohols in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to produce 4-alkoxy-2-chloro-3-cyanopyridines. researchgate.net This method is highly efficient for introducing a diverse range of alkoxy groups with secured regiochemistry. researchgate.net

| Reactant (Alcohol) | Product (4-Alkoxy-2-chloro-3-cyanopyridine) | Reagents | Reference |

| Methanol | 4-Methoxy-2-chloro-3-cyanopyridine | PPh₃, DEAD | researchgate.net |

| Ethanol (B145695) | 4-Ethoxy-2-chloro-3-cyanopyridine | PPh₃, DEAD | researchgate.net |

| Various primary and secondary alcohols | Corresponding 4-alkoxy derivatives | PPh₃, DEAD/DIAD | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation at halogenated positions)

The chloro-substituted position of this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. While specific examples starting directly from this compound are not extensively documented, the reactivity can be projected from its derivatives, such as the 4-alkoxy-2-chloro-3-cyanopyridines.

Suzuki Coupling: This reaction involves the coupling of the chloro-substituted pyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base to form a C-C bond. This would allow for the introduction of various aryl or vinyl groups at the C2 position.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C2 position and a terminal alkyne, utilizing a palladium catalyst, a copper co-catalyst, and a base. masterorganicchemistry.com This is a powerful method for synthesizing alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloro-substituted pyridine with primary or secondary amines. This provides a direct route to 2-amino-nicotinonitrile derivatives.

The following table summarizes the potential cross-coupling reactions based on the reactivity of similar compounds:

| Coupling Reaction | Coupling Partner | Expected Product Type | Catalyst/Reagents |

| Suzuki | Arylboronic acid | 2-Aryl-4-hydroxynicotinonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Terminal alkyne | 4-Hydroxy-2-(alkynyl)nicotinonitrile | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R₂NH) | 2-(Dialkylamino)-4-hydroxynicotinonitrile | Pd catalyst, Ligand, Base (e.g., NaOtBu) |

Rearrangement Reactions and Tautomerism

One of the most significant aspects of the chemical identity of this compound is its existence in a tautomeric equilibrium. Hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions, are known to exhibit lactim-lactam tautomerism. wisdomlib.org This phenomenon involves the migration of a proton from the hydroxyl oxygen to the ring nitrogen atom, resulting in the formation of a pyridone structure.

For this compound, this equilibrium can be depicted as the interconversion between the 4-hydroxypyridine (B47283) (lactim) form and the 1H-pyridin-4-one (lactam) form.

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic effects of other substituents on the ring. uni-muenchen.de While specific experimental data on the tautomeric ratio for this compound is not extensively documented in the literature, valuable insights can be drawn from studies on analogous compounds. For instance, research on 6-chloro-2-pyridone has shown that the presence of a chloro substituent can shift the tautomeric equilibrium. nih.gov In a study using 2D IR spectroscopy, the equilibrium constant ([lactam]/[lactim]) for 6-chloro-2-pyridone in D2O at room temperature was determined to be 2.1, indicating a preference for the lactam form. nih.gov The population of the lactim tautomer was observed to increase with a rise in temperature. nih.gov

Furthermore, the formation of intramolecular hydrogen bonds can stabilize a particular tautomer. uni-muenchen.de In the case of this compound, the cyano group at the 3-position could potentially influence the stability of the tautomers through electronic effects.

The lactam-lactim tautomerism is not merely a structural curiosity; it has profound implications for the reactivity of the molecule. The lactim form, with its hydroxyl group, will exhibit reactivity typical of a phenol-like compound, while the lactam form possesses an amide-like character. This duality in its nature makes it a versatile intermediate in organic synthesis. For example, the reactivity of a related compound, 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile, is initiated from its precursor which exists in equilibrium with its tautomeric 2-hydroxy form, demonstrating the practical implications of this phenomenon. qu.edu.qa

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Lactim (4-hydroxypyridine) |  | Aromatic pyridine ring with a hydroxyl group. Exhibits phenolic character. |

| Lactam (1H-pyridin-4-one) |  | Pyridone ring with a carbonyl group. Exhibits amide character. |

Redox Chemistry and Electrochemical Transformations

The redox behavior of this compound is anticipated to be complex due to the presence of multiple functional groups that can participate in electron transfer processes. The pyridine ring itself can be either oxidized or reduced, and the substituents will modulate the potentials at which these transformations occur.

Reduction:

The pyridine ring is generally electron-deficient and can be reduced, although typically under harsh conditions. The presence of the electron-withdrawing chloro and cyano groups would be expected to facilitate the reduction of the pyridine ring. The reduction of chloropyridines can sometimes lead to dehalogenation, yielding the corresponding pyridine derivative. This process can be achieved through catalytic hydrogenation or with reducing agents.

Oxidation:

The oxidation of the pyridine ring is generally difficult due to its electron-deficient nature. However, the presence of the electron-donating hydroxyl group at the 4-position would make the ring more susceptible to oxidation compared to unsubstituted pyridine. The oxidation of hydroxypyridines can lead to the formation of various products, including quinones or ring-opened species, depending on the oxidant and reaction conditions.

| Process | Expected Transformation | Influencing Factors |

|---|---|---|

| Reduction | Potential for reduction of the pyridine ring and/or dehalogenation. | Electron-withdrawing nature of the chloro and cyano groups. |

| Oxidation | Potential for oxidation of the hydroxylated pyridine ring. | Electron-donating nature of the hydroxyl group. |

Synthesis and Characterization of 2 Chloro 4 Hydroxynicotinonitrile Derivatives and Analogs

Design Principles for Novel Nicotinonitrile Analogs

The design of novel nicotinonitrile analogs is often guided by the principle of molecular hybridization, where the nicotinonitrile core is combined with other pharmacologically relevant moieties to create new chemical entities with potentially enhanced or novel biological activities. The inherent reactivity of the 2-chloro and 4-hydroxy groups on the nicotinonitrile ring allows for the introduction of a wide array of substituents, thereby enabling the systematic exploration of the chemical space around this scaffold.

Key design strategies include:

Isosteric and Bioisosteric Replacements: The chloro and hydroxyl groups can be replaced by other functional groups with similar steric and electronic properties to modulate the compound's physicochemical characteristics, such as solubility, lipophilicity, and metabolic stability. For instance, the hydroxyl group can be converted to an ether or an ester to alter its hydrogen bonding capacity and polarity.

Structure-Activity Relationship (SAR) Guided Modifications: Based on the biological activity of known nicotinonitrile derivatives, specific modifications can be designed to enhance potency and selectivity. This involves a systematic variation of substituents at different positions of the nicotinonitrile ring to identify key structural features responsible for the desired activity.

Scaffold Hopping and Fused Ring Systems: The nicotinonitrile core can be used as a building block for the synthesis of more complex fused heterocyclic systems. This approach aims to explore new regions of chemical space and to develop compounds with novel mechanisms of action.

Synthetic Approaches to Substituted Nicotinonitriles from 2-Chloro-4-hydroxynicotinonitrile

The 2-chloro and 4-hydroxy groups of this compound are the primary sites for synthetic modification. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group at the 4-position can undergo various reactions such as etherification and esterification.

Nucleophilic Substitution at the 2-Position:

The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, including amines, hydrazines, and thiols, can be employed to displace the chlorine atom, leading to a diverse range of 2-substituted nicotinonitrile derivatives. For example, the reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding 2-hydrazinonicotinonitrile, a key intermediate for the synthesis of fused pyrazole (B372694) ring systems.

Modification of the 4-Hydroxyl Group:

The hydroxyl group at the 4-position can be readily converted into an ether or ester. For instance, alkylation with alkyl halides in the presence of a base affords the corresponding 4-alkoxynicotinonitriles. This modification can significantly impact the solubility and lipophilicity of the resulting compounds.

The following table summarizes some representative synthetic transformations of 2-chloronicotinonitrile derivatives with various nucleophiles. While these examples may not start directly from this compound, they illustrate the general reactivity patterns of the 2-chloro-nicotinonitrile scaffold.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | Ethanol (B145695) | Reflux | 2-Hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | - |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Sodium azide | Acetone | Reflux | Tetrazolo[1,5-a]pyridine derivative | - |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Urea | - | Fusion | 2-Ureido-4-phenyl-6-p-tolyl-nicotinonitrile | - |

Data based on analogous reactions of a related 2-chloronicotinonitrile derivative. mdpi.com

Formation of Fused Heterocyclic Systems Utilizing this compound as a PrecursorCurrent time information in Bangalore, IN.mdpi.comresearchgate.netnih.gov

A significant application of this compound and its derivatives is in the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. The reactive chloro and nitrile groups are particularly useful for annulation reactions to form five- and six-membered heterocyclic rings.

Synthesis of Pyrazolo[3,4-b]pyridines:

The reaction of 2-chloronicotinonitriles with hydrazine or substituted hydrazines is a common strategy for the synthesis of pyrazolo[3,4-b]pyridines. nih.govnih.govmdpi.com The initial nucleophilic substitution of the chlorine atom by hydrazine is followed by an intramolecular cyclization of the resulting hydrazino intermediate onto the adjacent nitrile group. The 4-hydroxy group can be modified prior to or after the cyclization to generate a library of substituted pyrazolo[3,4-b]pyridines. The general synthetic approach involves heating the 2-chloronicotinonitrile with hydrazine hydrate in a suitable solvent like ethanol or butanol.

Synthesis of Thieno[2,3-b]pyridines:

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be further elaborated to form thieno[2,3-b]pyridine (B153569) systems. umich.edu A common approach involves the reaction of a 2-chloronicotinonitrile derivative with an active methylene (B1212753) compound (e.g., a ketone or ester with an α-methylene group) and elemental sulfur in the presence of a base. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes intramolecular cyclization onto the nitrile group.

The following table provides illustrative examples of the synthesis of fused heterocyclic systems from 2-chloronicotinonitrile precursors.

| Precursor | Reagent(s) | Solvent | Conditions | Fused Heterocycle |

| 2-Chloronicotinonitrile derivative | Hydrazine hydrate | Ethanol | Reflux | Pyrazolo[3,4-b]pyridine |

| 2-Chloronicotinonitrile derivative | Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol | Reflux | Thieno[2,3-b]pyridine |

| 2-Amino-3-cyanopyridine | α-Haloketone | DMF | Heat | Thieno[2,3-b]pyridine |

These are generalized reaction conditions based on known syntheses of these heterocyclic systems. nih.govumich.edu

Structure-Reactivity and Structure-Property Correlations in this compound Derivatives

The reactivity and properties of derivatives of this compound are intrinsically linked to their molecular structure. Understanding these relationships is crucial for the rational design of new compounds with desired characteristics.

Structure-Reactivity Correlations:

The reactivity of the 2-chloro group is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the C2-position, thereby facilitating nucleophilic substitution. Conversely, electron-donating groups can decrease the reactivity. The nature of the nucleophile also plays a critical role, with stronger nucleophiles generally reacting more readily.

The cyclization reactions to form fused heterocycles are also governed by structural factors. The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, is a key step in the formation of some fused systems. mdpi.comresearchgate.net The ease of this cyclization depends on the chain length and flexibility of the linker connecting the two nitrile groups.

Structure-Property Correlations:

The physical and biological properties of this compound derivatives can be fine-tuned by altering their substitution pattern.

Solubility and Lipophilicity: The introduction of polar groups, such as additional hydroxyl or amino groups, can increase aqueous solubility, while the incorporation of lipophilic moieties, like long alkyl chains or aromatic rings, will enhance lipophilicity.

Electronic Properties: The absorption and emission properties of these compounds can be modulated by extending the π-conjugated system, for example, by introducing aromatic or heteroaromatic substituents. This is particularly relevant for applications in materials science, such as in the development of fluorescent probes. nih.gov

A systematic study of these structure-property relationships allows for the optimization of lead compounds for specific applications, whether in the realm of pharmaceuticals or advanced materials.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 2-Chloro-4-hydroxynicotinonitrile is expected to show three distinct signals corresponding to the two aromatic protons and the single hydroxyl proton. The aromatic protons, being on adjacent carbons (C5 and C6), would appear as doublets due to spin-spin coupling. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, confirming the molecular symmetry. The chemical shifts are influenced by the electronic effects of the substituents (–Cl, –OH, –CN). The carbon bearing the nitrile group (C3) and the carbons attached to the electronegative chlorine (C2) and oxygen (C4) atoms are expected to be significantly downfield. Computational DFT-based methods can predict these chemical shifts with high accuracy, often achieving a mean absolute error of less than 2 ppm for ¹³C nuclei nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| C2 | - | - | 148 - 155 |

| C3 | - | - | 105 - 115 |

| C4 | - | - | 160 - 168 |

| C5 | 6.8 - 7.2 | Doublet (d) | 110 - 120 |

| C6 | 8.0 - 8.4 | Doublet (d) | 150 - 158 |

| CN | - | - | 115 - 120 |

| OH | 9.0 - 12.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on standard substituent effects on pyridine (B92270) rings. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the 1D spectra and the establishment of the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled. For this compound, a distinct cross-peak would be observed between the signals for the H5 and H6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. The HSQC spectrum would show a correlation peak connecting the H5 signal to the C5 signal and another connecting the H6 signal to the C6 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2- and 3-bond) H-C correlations, which helps piece together the entire molecular skeleton, especially around quaternary (non-protonated) carbons. Key expected correlations include:

H5 correlating to C3, C4, and C6.

H6 correlating to C2, C4, and C5.

These correlations would definitively place the nitrile group at C3, the hydroxyl at C4, and the chlorine at C2 relative to the protons.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common due to sensitivity limitations, this experiment can show direct carbon-carbon correlations, providing the ultimate confirmation of the carbon backbone.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that cause a change in the net molecular dipole moment. The spectrum for this compound is expected to be dominated by characteristic absorptions from its functional groups. A prominent, broad absorption band is anticipated in the 3400-3200 cm⁻¹ region, characteristic of the O–H stretching vibration of the hydroxyl group. A sharp, intense peak around 2230-2210 cm⁻¹ would confirm the presence of the nitrile (C≡N) group analis.com.my. The region between 1600-1400 cm⁻¹ would contain several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. A stretching band for the C–Cl bond is expected in the 800-700 cm⁻¹ range analis.com.my.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds. The C≡N stretch, while visible in the IR, is often very strong and sharp in the Raman spectrum asianpubs.org. The symmetric breathing modes of the pyridine ring, which may be weak in the IR spectrum, are typically strong in the Raman spectrum, providing complementary information.

It is important to consider the potential for keto-enol tautomerism, where 2-chloro-4-hydroxypyridine exists in equilibrium with 2-chloro-1H-pyridin-4-one. The presence of the keto tautomer would be indicated by a strong C=O stretching band in the IR spectrum around 1650 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O–H stretch | 3400 - 3200 | Weak/Not Observed | Broad, Strong (IR) |

| Aromatic C–H stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C≡N stretch | 2230 - 2210 | 2230 - 2210 | Sharp, Strong |

| C=O stretch (keto tautomer) | ~1650 | ~1650 | Very Strong (IR) |

| Aromatic C=C, C=N stretch | 1600 - 1400 | 1600 - 1400 | Medium-Strong |

| C–O stretch | 1260 - 1200 | Weak | Strong (IR) |

| C–Cl stretch | 800 - 700 | 800 - 700 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula nih.gov.

For this compound (C₆H₃ClN₂O), the calculated monoisotopic mass is 153.9934 Da. HRMS techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry would be expected to measure this mass with an accuracy of less than 5 ppm, confirming the molecular formula nih.gov.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks: an M⁺ peak at m/z ≈ 153.99 and an M+2 peak at m/z ≈ 155.99, with a characteristic intensity ratio of approximately 3:1.

Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of small, stable neutral molecules or radicals:

Loss of HCN (27 Da): A common fragmentation for nitriles.

Loss of CO (28 Da): Likely from the keto tautomer, a characteristic fragmentation for pyridones.

Loss of Cl radical (35 Da): Cleavage of the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insight into the electronic structure and conjugation within the molecule.

The pyridine ring system in this compound constitutes a chromophore. The spectrum is expected to exhibit absorptions in the 200-400 nm range, characteristic of π → π* and n → π* electronic transitions within the aromatic system analis.com.my. The presence of substituents like –OH, –CN, and –Cl, which can act as auxochromes, will influence the position (λₘₐₓ) and intensity (ε) of these absorption bands. For example, studies on the related compound 2-amino-4-chlorobenzonitrile (B1265954) showed absorption peaks corresponding to π → π* and n → π* transitions analis.com.my.

The absorption spectrum is also expected to be sensitive to pH. Deprotonation of the phenolic hydroxyl group under basic conditions would form a phenoxide ion, extending conjugation and causing a bathochromic (red) shift to a longer wavelength.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state mdpi.com. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of all atoms can be determined.

An X-ray crystallographic analysis of this compound would yield:

Precise Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the bond parameters of the substituents.

Conformation: Revealing the planarity of the molecule.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice. It is highly probable that strong intermolecular hydrogen bonds would be observed, with the hydroxyl group (–OH) acting as a hydrogen bond donor and the pyridine nitrogen or nitrile nitrogen acting as acceptors. These interactions are critical in governing the physical properties of the solid material doi.org.

This technique provides the ultimate confirmation of the atomic connectivity and stereochemistry deduced from other spectroscopic methods.

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical study of molecular systems. These methods allow for the accurate prediction of various molecular properties, providing a deeper understanding of the structure and reactivity of compounds like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nanobioletters.com It is widely employed for its favorable balance between accuracy and computational cost. nanobioletters.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry. analis.com.myresearchgate.net

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This theoretical structure provides key data on bond lengths, bond angles, and dihedral angles. These optimized parameters serve as a fundamental basis for calculating other molecular properties.

Table 1: Theoretical Geometrical Parameters for this compound (Optimized via DFT)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-Cl | Data not available | Cl-C2-N1 | Data not available |

| C2-N1 | Data not available | Cl-C2-C3 | Data not available |

| N1-C6 | Data not available | N1-C2-C3 | Data not available |

| C6-C5 | Data not available | C2-C3-C4 | Data not available |

| C5-C4 | Data not available | C3-C4-O | Data not available |

| C4-C3 | Data not available | C3-C4-C5 | Data not available |

| C3-CN | Data not available | C4-C5-C6 | Data not available |

| C4-O | Data not available | C5-C6-N1 | Data not available |

| O-H | Data not available | C4-O-H | Data not available |

| C-N (nitrile) | Data not available | C2-C3-CN | Data not available |

Beyond structural parameters, DFT is also used to calculate various electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it helps to visualize the charge distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting chemical reactivity. nanobioletters.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. researchgate.net DFT calculations provide the energies of these frontier orbitals, allowing for the direct calculation of the energy gap. nih.gov

Table 2: Calculated Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I ≈ -EHOMO) | Data not available |

| Electron Affinity (A ≈ -ELUMO) | Data not available |

| Chemical Hardness (η = (I-A)/2) | Data not available |

| Electronegativity (χ = (I+A)/2) | Data not available |

Computational chemistry is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By performing frequency calculations on the optimized geometry of this compound using DFT, a set of theoretical vibrational modes and their corresponding frequencies can be obtained. nih.govmdpi.com

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The predicted spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra, helping to confirm the molecular structure. nih.govmdpi.com

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups

| Vibrational Mode | Theoretical (Scaled) Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| O-H stretch | Data not available | Data not available | Hydroxyl group |

| C≡N stretch | Data not available | Data not available | Nitrile group |

| C-Cl stretch | Data not available | Data not available | Chloro substituent |

| Pyridine ring modes | Data not available | Data not available | Aromatic ring vibrations |

Prototropic tautomerism is a significant phenomenon for hydroxypyridine derivatives, which can exist in equilibrium between the hydroxy (enol) and oxo (keto) forms. rsc.orgwuxiapptec.com For this compound, this involves the potential equilibrium between the 4-hydroxy form and its corresponding 4-pyridone tautomer.

Quantum chemical calculations are essential for investigating the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries for each tautomer, the difference in energy (ΔE) can be determined. The tautomer with the lower calculated energy is predicted to be the more stable form. These calculations can also be performed in the presence of a solvent model to understand how the equilibrium might shift in different environments. wuxiapptec.com Furthermore, computational methods can be used to calculate the energy barrier for the interconversion between tautomers, providing insight into the kinetics of the tautomerization process. chemrxiv.org A study on chlorinated 2-hydroxypyridine showed that the position of the chlorine atom significantly influences which tautomer is dominant. rsc.org

Conformational analysis involves identifying the stable conformers (rotamers) of a molecule and determining their relative energies. For this compound, this could involve the rotation around the C-O bond of the hydroxyl group. By systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), the most stable orientations can be identified. researchgate.net

Understanding intermolecular interactions is crucial for predicting how molecules will pack in a crystal lattice. mdpi.com Computational methods can be used to model these interactions, such as hydrogen bonds (e.g., between the hydroxyl group and the pyridine nitrogen of another molecule) and halogen bonds (involving the chlorine atom). doi.orgias.ac.in The analysis of these non-covalent interactions helps in rationalizing the supramolecular assembly and crystal packing of the compound. ias.ac.in Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in a crystal structure. analis.com.my

Role of 2 Chloro 4 Hydroxynicotinonitrile in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polyheterocyclic Architectures

The strategic arrangement of reactive functional groups on the pyridine (B92270) core of 2-chloro-4-hydroxynicotinonitrile makes it an ideal starting material for the synthesis of complex polyheterocyclic systems. These intricate structures are often sought after for their potential applications in medicinal chemistry and materials science. The chloro, hydroxyl, and nitrile moieties can be selectively or sequentially targeted to build fused ring systems and other elaborate molecular frameworks.

Organic compounds are fundamental to the synthesis of more complex molecules. cymitquimica.com Heterocyclic building blocks, in particular, are crucial starting materials for constructing a variety of organic and biological compounds. cymitquimica.comaksci.com

Intermediate in the Synthesis of Diverse Organic Compounds

This compound serves as a key intermediate in the synthesis of a multitude of organic compounds. Its functional groups can be readily converted into other functionalities, opening up a wide range of synthetic possibilities. For instance, the hydroxyl group can be alkylated or acylated, the chloro group can be displaced through nucleophilic substitution, and the nitrile group can be hydrolyzed, reduced, or undergo addition reactions. This versatility allows for the generation of a diverse library of substituted pyridines and other heterocyclic derivatives.

The following table showcases some of the derivatives that can be synthesized from this compound, highlighting its role as a versatile intermediate.

| Derivative Name | CAS Number | Molecular Formula | Applications |

| 2-Chloro-4-methoxynicotinonitrile | 98645-43-3 | C7H5ClN2O | Intermediate in medicinal chemistry and fine chemical synthesis. vibrantpharma.comnih.gov |

| 2-Chloro-4-methyl-nicotinonitrile | 65169-38-2 | C7H5ClN2 | Intermediate in chemical synthesis. nih.gov |

| 2-Chloro-4,6-dimethylnicotinonitrile | Not Available | C8H7ClN2 | Intermediate in organic synthesis. fda.gov |

| 2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile | 18872-63-4 | C9H9ClN2O | Intermediate in chemical synthesis. nih.gov |

| 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile | 1226772-18-4 | Not Available | Intermediate in specialized organic synthesis. |

| 2-Chloro-4-hydroxy-6-methylnicotinonitrile | 1450662-08-4 | Not Available | Building block for electronic and magnetic materials. bldpharm.com |

| 2-Chloro-4-(difluoromethyl)-6-hydroxynicotinonitrile | 1805048-05-8 | Not Available | Building block for fluorinated organic compounds. bldpharm.com |

Utility in the Development of Research Probes and Chemical Tools

The adaptable scaffold of this compound lends itself to the development of specialized research probes and chemical tools. By strategic modification of its functional groups, molecules can be designed to interact with specific biological targets or to report on cellular processes. For example, fluorescent tags or reactive handles can be introduced to create probes for bioimaging or proteomics studies. The ability to fine-tune the steric and electronic properties of the molecule is crucial for creating highly specific and effective chemical tools. 2-Chloro-4-hydroxypyridine, a related compound, is used as a biochemical reagent in life science research. medchemexpress.com

Applications in Medicinal Chemistry via Synthetic Utility

The synthetic utility of this compound is extensively leveraged in medicinal chemistry for the structural modification and synthesis of drug molecules. The pyridine scaffold is a common motif in many pharmaceuticals, and this compound provides a convenient entry point for creating analogues and derivatives with potentially improved pharmacological properties. The ability to introduce a variety of substituents at the 2, 4, and 3-positions (via the nitrile) allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. For instance, derivatives of 3-cyano-pyridin-2-ones have shown significant vasorelaxant activity. mdpi.com

Potential in Agrochemical Synthesis via Synthetic Utility

Similar to its role in medicinal chemistry, this compound holds potential as a key intermediate in the synthesis of novel agrochemicals. The pyridine ring is a structural component of many herbicides, insecticides, and fungicides. The reactivity of the chloro, hydroxyl, and nitrile groups allows for the introduction of various toxophoric and auxophoric groups, which can be tailored to target specific pests or to enhance the efficacy and environmental profile of the resulting agrochemical. For example, the related compound 2-chloro-N,N,N-trialkylethanaminium salt is a known plant growth regulator. umich.edu

Integration into Materials Chemistry Research

The functional versatility of this compound extends into the field of materials chemistry. It can be incorporated as a monomer or a cross-linking agent in the synthesis of functional polymers. The pyridine nitrogen can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. Furthermore, the electron-deficient nature of the pyridine ring, coupled with the potential for extensive conjugation, makes this compound a candidate for the development of novel organic electronic materials. For example, a derivative, 2-chloro-4-hydroxy-6-methylnicotinonitrile, is listed as a building block for electronic materials. bldpharm.com The synthesis of supramolecular polymers has been achieved using related chloro-terpyridine derivatives. tue.nl

Environmental Chemistry and Degradation Pathways of Halogenated Nicotinonitriles

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. Key mechanisms include photolysis, hydrolysis, and oxidation, which are largely influenced by environmental conditions such as pH, temperature, and the presence of other reactive species.

Photolysis: The absorption of light energy can lead to the breakdown of chemical bonds. For a compound like 2-Chloro-4-hydroxynicotinonitrile, the pyridine (B92270) ring and its substituents are expected to influence its absorption of solar radiation. While specific studies on the photodegradation of this compound are not available, research on other aromatic compounds suggests that photolysis could be a relevant degradation pathway. For instance, the photodegradation of the pesticide imidacloprid, which also contains a pyridine ring, has been shown to be effective using photocatalysts like g-C3N4/TiO2 composites. mdpi.com The presence of a hydroxyl group on the nicotinonitrile ring may enhance its photoreactivity. The addition of ultraviolet light absorbers to pesticide formulations has been explored as a strategy to prevent the photodegradation of some pesticides, indicating that sunlight-induced degradation is a significant process for certain chemical structures. nih.gov

Hydrolysis: This process involves the reaction of a compound with water, leading to the cleavage of chemical bonds. The nitrile group (-CN) in this compound can potentially hydrolyze to a carboxamide and subsequently to a carboxylic acid. The chloro-substituent on the pyridine ring may also be susceptible to hydrolysis, potentially being replaced by a hydroxyl group, although this is generally a slow process for aryl chlorides under typical environmental conditions. The rate of hydrolysis is highly dependent on pH and temperature.

Oxidation: Environmental oxidation can be initiated by reactive oxygen species such as hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and can also be found in aquatic systems. The pyridine ring, being an electron-rich aromatic system, is susceptible to attack by these radicals. Oxidation could lead to the formation of hydroxylated byproducts and eventual ring cleavage. Studies on the oxidation of halogenated nicotinic acids have shown that they can be metabolized by microorganisms, suggesting that oxidative processes are a viable degradation route. nih.gov

Reductive Dechlorination: In anoxic environments, such as saturated soils and sediments, reductive dechlorination can occur. This process involves the replacement of a chlorine atom with a hydrogen atom. Abiotic degradation of chlorinated solvents by reactive iron minerals has been observed to proceed through mechanisms like reductive elimination and hydrogenolysis. researchgate.net It is plausible that this compound could undergo similar transformations in reducing environments.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or the degradation of compounds by living organisms, is a primary mechanism for the removal of many organic pollutants from the environment. Microorganisms such as bacteria and fungi play a crucial role in these processes. While specific studies on the biotransformation of this compound are lacking, the degradation pathways of structurally similar compounds offer valuable insights into its potential metabolic fate.

The degradation of other chlorinated aromatic compounds often begins with an oxidative or reductive attack. For example, the microbial degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is well-documented and typically involves the enzymatic cleavage of the ether bond followed by hydroxylation and ring cleavage. mdpi.comnih.gov Similarly, the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 is initiated by oxidative dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid. nih.gov

Based on these analogies, a probable biotransformation pathway for this compound could involve the following steps:

Oxidative Dechlorination: A monooxygenase enzyme could catalyze the replacement of the chlorine atom with a hydroxyl group, yielding a dihydroxynicotinonitrile derivative.

Hydroxylation: Further hydroxylation of the pyridine ring could occur, making it more susceptible to ring cleavage.

Nitrile Group Transformation: The nitrile group could be enzymatically hydrolyzed to a carboxylic acid via an amide intermediate.

Ring Cleavage: Dioxygenase enzymes could then cleave the aromatic ring, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways.

The table below summarizes the initial degradation steps and key metabolites observed for analogous compounds, providing a framework for predicting the metabolites of this compound.

| Parent Compound | Initial Degradation Step | Key Identified Metabolites | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ether bond cleavage | 2,4-Dichlorophenol (2,4-DCP), Dichlorocatechol | nih.gov |

| 2-Chloro-4-nitrobenzoic acid (2C4NBA) | Oxidative ortho-dehalogenation | 2-Hydroxy-4-nitrobenzoic acid (2H4NBA), 2,4-Dihydroxybenzoic acid (2,4-DHBA) | nih.gov |

| 2-Chloro-4-nitrophenol (B164951) (2C4NP) | Oxidative removal of nitro group | Chlorohydroquinone (CHQ) | nih.gov |

| 2-Chloro-4-nitroaniline | Reductive transformation of nitro group or dechlorination | Aniline, Chloroaniline derivatives | nih.gov |

It is important to note that the specific metabolites formed will depend on the microbial species and the prevailing environmental conditions.

Environmental Persistence and Transformation Studies

The environmental persistence of a chemical is determined by the rates of its degradation and transformation processes. Compounds that are resistant to abiotic and biotic degradation can persist in the environment for long periods, potentially leading to long-term exposure and transport.

Given the limited direct data for this compound, its persistence can be inferred from its chemical structure and the behavior of related compounds. The presence of a halogen substituent on an aromatic ring can increase a compound's persistence. However, the hydroxyl group may make the ring more susceptible to microbial attack.

Studies on other chlorinated pesticides, such as chlorothalonil, have shown that their metabolites can be detected in soil and groundwater, sometimes at concentrations exceeding the parent compound. nih.gov This highlights the importance of understanding the full degradation pathway and the fate of any transformation products. The sorption of the parent compound and its metabolites to soil particles will also significantly influence their mobility and persistence in the environment. nih.gov

Microcosm studies with other chlorinated aromatic compounds have demonstrated that under favorable conditions, microbial populations can adapt to degrade these substances. For instance, Cupriavidus sp. strain CNP-8 has been shown to rapidly degrade 2-chloro-4-nitrophenol in contaminated soil. researchgate.net This suggests that the potential for biodegradation of this compound exists, but its rate and extent in different environmental matrices remain to be determined.

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Sustainable Synthetic Strategies

Current synthetic routes to 2-chloro-4-hydroxynicotinonitrile and its analogs often involve multi-step processes with moderate yields. For instance, a common method involves the reaction of (E)-4-(dimethylamine) yl-3-butene-2-ketone with malononitrile (B47326), followed by chlorination, resulting in a total yield of approximately 55.7%. google.com Another approach starts from 4,4-dimethoxybutan-2-one and malononitrile, proceeding through a Knoevenagel condensation, hydrolysis, and chlorination to give a total yield of 75.6%. google.com While effective, these methods highlight the need for more efficient and sustainable strategies.

Future research should focus on the development of one-pot syntheses and the use of greener catalysts and solvents. researchgate.net For example, exploring catalytic systems that can facilitate the direct conversion of readily available starting materials into the target molecule would be a significant advancement. Investigating solvent-free reaction conditions or the use of environmentally benign solvents could also enhance the sustainability of the synthesis. researchgate.net The development of continuous flow processes could offer improved control over reaction parameters, leading to higher yields and purity.

Table 1: Comparison of Existing Synthetic Routes for 2-Chloro-4-methylnicotinonitrile

| Starting Materials | Key Steps | Overall Yield | Reference |

| (E)-4-(dimethylamine) yl-3-butene-2-ketone, malononitrile | Condensation, Chlorination | 55.7% | google.com |

| 4,4-dimethoxybutan-2-one, malononitrile | Knoevenagel condensation, Hydrolysis, Chlorination | 75.6% | google.com |

| Acetone, malononitrile | Knoevenagel condensation, Reaction with triethyl orthoformate, Cyclization, Sandmeyer reaction, Chlorination | 14.0% | google.com |

Exploration of Unconventional Reactivity and Catalytic Transformations

The reactivity of the chloro and cyano groups, along with the pyridine (B92270) ring, in this compound offers a platform for diverse chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, as demonstrated by its reaction with hydrazine (B178648) hydrate (B1144303) and compounds containing active methylene (B1212753) groups. qu.edu.qa

Future investigations should explore unconventional reactivity patterns. This could involve the use of transition-metal catalysis to activate specific bonds and enable novel cross-coupling reactions. For example, palladium- or copper-catalyzed reactions could be employed to introduce a variety of functional groups at the 2-position. Furthermore, the development of catalytic systems that can selectively functionalize the C-H bonds of the pyridine ring would open up new avenues for creating complex molecular architectures. The exploration of photochemical or electrochemical methods could also unveil unique reaction pathways not accessible through traditional thermal methods.

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. In silico studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding interactions of this compound derivatives with biological targets. nih.govnih.govrsc.org For instance, computational studies have been used to analyze the stability of ligand-protein complexes and predict the drug-like properties of related compounds. nih.gov

Future research should leverage advanced computational modeling to a greater extent. Quantum mechanical calculations can be employed to predict reaction pathways and transition states, aiding in the design of more efficient synthetic routes. Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activities, facilitating the rational design of more potent compounds. nih.gov Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of molecules with desired properties for specific applications.

Discovery of Novel Chemical Applications in Emerging Fields

The unique combination of functional groups in this compound makes it a valuable building block in various fields, particularly in medicinal chemistry and materials science. Pyridine derivatives are known to possess a wide range of biological activities. researchgate.net For example, related 2-chloronicotinonitrile derivatives are used as intermediates in the synthesis of pharmaceuticals, such as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and matrix metalloproteinase-13 (MMP-13). guidechem.com

The potential applications of this compound remain largely unexplored. Future research should focus on synthesizing and evaluating new derivatives for their potential as therapeutic agents, particularly in areas like oncology and infectious diseases. nih.govnih.gov In materials science, the pyridine and nitrile functionalities could be exploited for the development of novel ligands for metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), or functional polymers. bldpharm.com

Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. While the general pathways for some reactions of this compound are known, a detailed mechanistic understanding is often lacking. For example, the formation of various products from the reaction of a related nicotinonitrile derivative with nucleophiles involves a series of steps that have been discussed but not fully elucidated. qu.edu.qa

Future research should employ a combination of experimental and computational techniques to unravel the mechanisms of complex transformations involving this compound. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable experimental evidence. qu.edu.qa These experimental findings can be complemented by computational modeling of reaction energy profiles to gain a deeper understanding of the factors that govern reactivity and selectivity. This knowledge will be instrumental in designing more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-hydroxynicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from nicotinonitrile derivatives. Key steps include halogenation (chlorination) and hydroxylation under controlled conditions. For example, chlorination may employ reagents like phosphorus oxychloride (POCl₃) at reflux temperatures (80–110°C), while hydroxylation can be achieved via hydrolysis under basic conditions (e.g., KOH in DMSO) . Critical parameters include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control to avoid side reactions, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is recommended to isolate high-purity product (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., chloro and hydroxyl groups) via chemical shifts. For instance, the hydroxyl proton typically appears downfield (δ 10–12 ppm) in DMSO-d₆ due to hydrogen bonding.

- IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹), O–H (~3200 cm⁻¹), and C–Cl (~700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 169.01 for C₆H₃ClN₂O) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination. Neutralize acidic/basic byproducts before disposal .

- Emergency Response : For spills, adsorb with inert materials (e.g., vermiculite) and treat with sodium bicarbonate for acid neutralization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and vibrational frequencies of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and vibrational modes. Scaling factors (e.g., 0.961 for B3LYP) adjust harmonic frequencies to match experimental IR data. Key findings include:

- Electron-withdrawing effects of Cl and CN groups reduce HOMO energy, enhancing electrophilic reactivity.

- Predicted C–Cl stretching frequencies align with experimental IR within ±15 cm⁻¹ .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from variations in:

- Assay Conditions : Buffer pH (e.g., Tris-HCl vs. phosphate buffers) affects protonation states of active site residues.

- Protein-Ligand Binding Assays : Use isothermal titration calorimetry (ITC) to validate binding constants (Kd) and rule out false positives from aggregation artifacts .

- Structural Analogues : Compare with 4-chloro-2-(propylamino)benzonitrile (PubChem CID: 135637032) to isolate substituent-specific effects .

Q. How can researchers design derivatives of this compound to enhance selectivity in kinase inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3- and 5-positions of the pyridine ring to modulate steric and electronic interactions. For example:

- 3-Methyl : Enhances hydrophobic binding in ATP pockets.

- 5-Trifluoromethyl : Improves metabolic stability and selectivity against off-target kinases .

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with kinase domains (e.g., EGFR or CDK2). Prioritize derivatives with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.